4-Methyl-6-(5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Description
4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a phenol group substituted with a methyl group and a pyrazole ring.
Properties
CAS No. |
20933-37-3 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-2-(5-methyl-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-11(14)9(5-7)10-6-8(2)12-13-10/h3-6,14H,1-2H3,(H,12,13) |
InChI Key |
PWMFFYRCPZWXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenylpyrazol-5-one with a suitable phenol derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: The compound has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 3-Methyl-1-phenylpyrazol-5-one
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Methyl-6-(5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a compound of interest due to its unique structural features and potential biological activities. The pyrazole moiety is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis and interference with DNA replication processes.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 4-Methyl-6-(5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | TBD | Pseudomonas aeruginosa, E. coli |
| 3g | 0.21 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has shown promise in anticancer research as well. In vitro studies suggest it may induce apoptosis in cancer cell lines through the activation of caspases . Specifically, compounds related to pyrazoles have been found to exhibit stronger cytotoxic effects than conventional chemotherapeutics like cisplatin against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Mechanism of Action:
- Apoptosis Induction: The compound activates caspases (caspase 3/7), leading to programmed cell death.
- Cell Cycle Arrest: It may also interfere with the cell cycle progression in cancer cells.
Anti-inflammatory Effects
Preliminary studies indicate that pyrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .
- Anticancer Evaluation: Another study focused on the anticancer potential of a similar pyrazole compound (designated as 3b). This compound showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
